molecular formula C21H14Cl2O B2661672 (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 343600-24-8

(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B2661672
CAS No.: 343600-24-8
M. Wt: 353.24
InChI Key: FSFFSHQVBVLQLB-UHFFFAOYSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be implemented to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology

Chalcones, including (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, have been studied for their potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Research has shown that chalcones can act as inhibitors of enzymes and receptors, making them potential candidates for drug development.

Industry

In the material science field, chalcones are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The biological activity of (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets such as enzymes, receptors, and DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
  • (2E)-3-(2,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Uniqueness

Compared to other chalcones, (2E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one may exhibit unique biological activities due to the presence of the dichlorophenyl and biphenyl groups. These structural features can influence the compound’s reactivity, binding affinity, and overall biological profile.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2O/c22-19-12-10-17(20(23)14-19)11-13-21(24)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFFSHQVBVLQLB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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